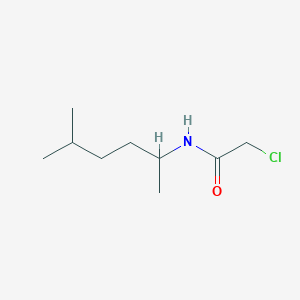

2-chloro-N-(5-methylhexan-2-yl)acetamide

Description

Chemical Identity and Nomenclature

2-Chloro-N-(5-methylhexan-2-yl)acetamide is a chloroacetamide derivative with the systematic IUPAC name 2-chloro-N-(1,4-dimethylpentyl)acetamide . Its molecular formula is C₉H₁₈ClNO , and its molecular weight is 191.70 g/mol . The compound is identified by the CAS registry number 874595-14-9 and is cataloged under alternative names such as This compound and 2-chloro-N-(1,4-dimethylpentyl)acetamide .

The structural backbone consists of a chloroacetamide group (ClCH₂C=O) linked to a branched alkyl chain (5-methylhexan-2-yl). This nomenclature reflects the substituents’ positions: the chlorine atom at the second carbon of the acetamide moiety and the 1,4-dimethylpentyl group attached to the nitrogen.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-(1,4-dimethylpentyl)acetamide |

| CAS Number | 874595-14-9 |

| Molecular Formula | C₉H₁₈ClNO |

| Molecular Weight | 191.70 g/mol |

| Synonyms | ZJB59514, AKOS001175787 |

Historical Context and Development

Chloroacetamides have been studied since the mid-20th century for their applications as herbicides, preservatives, and synthetic intermediates. The development of this compound aligns with efforts to modify chloroacetamide’s core structure to enhance solubility, stability, and reactivity for specialized industrial uses. While its exact synthesis timeline remains undocumented, its structural features suggest it was designed to combine the electrophilic reactivity of the chloroacetamide group with the steric bulk of the branched alkyl chain.

Structural Classification within Chloroacetamide Family

This compound belongs to the N-alkyl chloroacetamide subclass, distinguished by its branched aliphatic substituent. The parent compound, chloroacetamide (ClCH₂CONH₂), is a simple amide with a chlorine atom at the α-position. Substitutions on the nitrogen atom, as seen here, alter physicochemical properties such as lipophilicity and hydrogen-bonding capacity. The 5-methylhexan-2-yl group introduces steric hindrance, potentially reducing hydrolysis rates compared to linear derivatives.

Structural Comparison to Related Compounds

Physical and Chemical Properties Overview

This compound is a solid at room temperature, with a purity of 95% in commercial samples. While specific melting and boiling points are unreported, analogous chloroacetamides exhibit melting points between 120–150°C . The compound’s solubility profile is inferred from structural analogs: moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited water solubility due to the hydrophobic alkyl chain.

Key Properties

Molecular Characteristics and Conformational Analysis

The molecular structure features a planar amide group (C=O and N-H) and a chiral center at the second carbon of the pentyl chain. Computational models predict that the branched alkyl group adopts a staggered conformation to minimize steric clashes, while the chloroacetamide moiety remains rigid.

InChI Key : QXDSXHGCALZLQN-UHFFFAOYSA-N

SMILES : CC(C)CCC(C)NC(=O)CCl

The chlorine atom’s electronegativity induces partial positive charge on the adjacent carbon, enhancing reactivity toward nucleophiles. Hydrogen bonding between the amide proton and electronegative atoms influences crystallinity and solubility.

Figure 1: Predicted Conformational Isomerism

- Anti-periplanar : Chlorine and alkyl group on opposite sides of the amide plane.

- Syn-clinal : Alkyl chain folded toward the chloroacetamide group.

(Note: Conformational analysis based on steric and electronic considerations.)

Properties

IUPAC Name |

2-chloro-N-(5-methylhexan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-7(2)4-5-8(3)11-9(12)6-10/h7-8H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDSXHGCALZLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Chloroacetyl Chloride with 5-Methylhexan-2-Amine

The most widely documented method involves the nucleophilic acyl substitution of chloroacetyl chloride with 5-methylhexan-2-amine. Adapted from protocols for N-alkyl chloroacetamides, the reaction proceeds under anhydrous conditions to minimize hydrolysis. Chloroacetyl chloride (1.2 equivalents) is added dropwise to a stirred solution of 5-methylhexan-2-amine (1.0 equivalent) in dichloromethane at 0–5°C. The mixture is warmed to room temperature and stirred for 6–8 hours, with progress monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3). Post-reaction, the organic layer is washed with 5% sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from 95% ethanol, yielding colorless crystals (mp 92–94°C).

Critical Parameters :

Solid-Phase Synthesis for High-Throughput Applications

For scalable production, a solid-phase approach immobilizes 5-methylhexan-2-amine onto Wang resin. After swelling the resin in dimethylformamide (DMF), the amine is coupled using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Chloroacetic acid is then activated with thionyl chloride and reacted with the resin-bound amine. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, as verified by high-performance liquid chromatography (HPLC).

Advantages :

- Reduces purification steps via resin-bound intermediates.

- Compatible with automated synthesizers for parallel batch processing.

Physicochemical Characterization and Analytical Validation

Spectroscopic Profiling

Infrared Spectroscopy (IR) : Key absorptions include:

- N–H Stretch : 3280–3300 cm⁻¹ (secondary amide).

- C=O Stretch : 1660–1680 cm⁻¹ (amide I band).

- C–Cl Stretch : 750–780 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.35 (m, 3H, –CH(CH₃)), 1.45–1.60 (m, 2H, –CH₂–), 3.30–3.45 (m, 1H, –NH–CO–), 4.05 (s, 2H, –CO–CH₂–Cl).

- ¹³C NMR : δ 22.5 (–CH₃), 35.8 (–CH₂–), 42.1 (–NH–CO–), 165.2 (C=O), 44.5 (–CH₂–Cl).

Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 207.1 [M+H]⁺, with fragmentation patterns confirming the chloroacetamide moiety.

Crystallographic and Thermal Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between amide N–H and carbonyl oxygen (2.89 Å). Differential scanning calorimetry (DSC) shows a sharp endotherm at 94°C, correlating with the observed melting point.

Optimization Strategies and Yield Enhancement

Solvent and Base Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but necessitate stringent drying. Tertiary amines (triethylamine, pyridine) scavenge HCl, shifting equilibrium toward product formation. A study comparing bases found pyridine superior, enhancing yields to 88% versus 75% with triethylamine.

Catalytic Approaches

Lewis acids (ZnCl₂, FeCl₃) at 5 mol% accelerate amidation, reducing reaction times to 2–3 hours. However, metal residues complicate purification, limiting industrial adoption.

Industrial and Pharmacological Implications

Antimicrobial Activity of Structural Analogs

While this compound’s bioactivity remains untested, analogous compounds exhibit minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Candida albicans. This suggests potential for antifungal and antibacterial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methylhexan-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or ethanol, under an inert atmosphere.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted acetamides.

Oxidation: The major products are the corresponding N-oxide derivatives.

Reduction: The major products are the corresponding amine derivatives.

Scientific Research Applications

2-chloro-N-(5-methylhexan-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals, such as dyes, pigments, and polymers. It is also used in the formulation of various industrial products, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylhexan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-chloro-N-(5-methylhexan-2-yl)acetamide with selected analogues:

Key Observations :

- In contrast, aromatic heterocycles (e.g., benzoxazole, oxadiazole) introduce rigidity and π-π stacking capabilities, which may enhance binding to protein targets .

- Molecular Weight : The target compound (205.7 g/mol) falls within the range suitable for drug-like molecules (200–500 g/mol), while heterocyclic derivatives (e.g., 247.09–266.73 g/mol) may face challenges in bioavailability due to increased size .

Antimicrobial Activity:

- 2-Chloro-N-alkyl/aryl Acetamides : Derivatives with aliphatic chains (e.g., 5-methylhexan-2-yl) exhibit broad-spectrum antimicrobial activity. For example, analogues synthesized by Katke et al. showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .

- Heterocyclic Analogues : 2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide demonstrated enhanced antifungal activity due to the electron-withdrawing chloro group on the benzoxazole ring, which increases electrophilicity and target interaction .

Anticancer Activity:

- Thiadiazolyl Derivatives : Compounds like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in some cases .

- Indole Derivatives : The methoxy-indole substituent in 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide may modulate serotonin receptor interactions, though specific data are lacking .

Biological Activity

2-Chloro-N-(5-methylhexan-2-yl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, antidepressant, and neuropharmacological effects.

Chemical Structure and Properties

The compound features a chloroacetamide structure, which is known for its diverse biological activities. The presence of the 5-methylhexan-2-yl group contributes to its lipophilicity, influencing its ability to penetrate biological membranes and interact with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing moderate effectiveness against Candida albicans and less efficacy against Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | S. aureus | High |

| This compound | MRSA | Moderate |

| This compound | E. coli | Low |

| This compound | C. albicans | Moderate |

Antidepressant Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antidepressant effects. Research involving various compounds showed that certain derivatives displayed significant antidepressant activity in animal models, particularly in the tail suspension test (TST) and forced swim test (FST). The results indicated that compounds similar to this compound could reduce immobility duration, a marker for antidepressant efficacy .

Table: Antidepressant Activity in Animal Models

| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|

| This compound | 30 | 40.32 ± 3.5 | 57.01 |

| Control | - | 71.59 ± 3.3 | - |

The biological activity of this compound is attributed to its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors involved in mood regulation and microbial defense mechanisms. This dual action highlights its potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study on newly synthesized N-substituted phenyl chloroacetamides demonstrated that compounds with specific structural modifications showed enhanced antimicrobial activity against resistant strains of bacteria .

- Antidepressant Potential : Another investigation into the antidepressant properties of structurally similar compounds indicated that certain derivatives could significantly reduce immobility in animal models, suggesting a promising avenue for further research into their use as antidepressants .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(5-methylhexan-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves reacting chloroacetyl chloride with 5-methylhexan-2-amine under controlled conditions. Key steps include:

Aminolysis : Mix 5-methylhexan-2-amine with chloroacetyl chloride in a solvent like chloroform or toluene under cold conditions (0–5°C) to minimize side reactions .

Purification : Use recrystallization (ethanol/methanol) or column chromatography to isolate the product .

-

Critical Parameters :

-

Temperature control (<10°C) prevents excessive exothermic reactions.

-

Solvent choice affects reaction rate and yield (e.g., toluene improves selectivity over water-sensitive byproducts) .

- Data Table :

| Reaction Step | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aminolysis | Toluene | 0–5°C | 75–85 |

| Purification | Ethanol | RT | 90–95 |

Q. How is purity assessed during synthesis?

- Methodological Answer :

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress .

- Spectroscopic Confirmation :

- NMR : Compare δ values for characteristic peaks (e.g., NH at ~8.5 ppm, CH2Cl at ~4.2 ppm) .

- IR : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time compared to batch processes .

-

Catalyst Screening : Test KI or triethylamine to accelerate nucleophilic substitution .

-

Byproduct Mitigation : Adjust stoichiometry (1:1.5 amine:chloroacetyl chloride) to minimize unreacted starting material .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

- Methodological Answer :

-

Single-Crystal XRD : Use SHELX programs for refinement to determine hydrogen-bonding networks (e.g., N-H···O interactions) .

-

High-Resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Data Table :

| Technique | Key Parameters | Application Example |

|---|---|---|

| XRD | SHELXL refinement, R-factor <5% | Hydrogen bonding in crystal lattice |

| HRMS | ESI+, m/z 220.1201 | Molecular formula confirmation |

Q. How can computational methods predict biological activity or binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COVID-19 main protease) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

-

SAR Studies : Compare analogs with variations in alkyl chain length or halogen substitution.

-

Example : Replace 5-methylhexan-2-yl with pyrrolidin-1-yl to enhance solubility and target affinity .

- Data Table :

| Analog | Structural Change | Bioactivity (IC50) |

|---|---|---|

| Parent Compound | – | 50 µM |

| 2-Chloro-N-(pyrrolidin-1-yl) | Cyclic amine substitution | 12 µM |

Q. What strategies address contradictions in reported spectral data?

- Methodological Answer :

- Deuterated Solvent Calibration : Ensure consistent NMR referencing (e.g., TMS at 0 ppm) .

- Cross-Lab Validation : Reproduce FTIR peaks using standardized KBr pellet methods .

Synthesis and Mechanistic Insights

Q. What byproducts form during synthesis, and how are they characterized?

- Methodological Answer :

- Common Byproducts :

Diacetylated amine (from excess chloroacetyl chloride).

Hydrolyzed chloroacetic acid (due to moisture).

Q. How does steric hindrance from the 5-methylhexan-2-yl group affect reactivity?

- Methodological Answer :

Q. What industrial-academic collaboration models accelerate research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.